Bis(4-hydroxyphenyl)acetic acid
Overview
Description
Synthesis Analysis
The synthesis of bis(4-hydroxyphenyl)acetic acid and its derivatives involves condensation and reduction processes starting from phenol, glyoxylic acid, and sodium bisulfite. An example includes the synthesis of 2,2-bis(3-phenyl-4-hydroxyphenyl)propane from o-phenyl phenol and acetone using p-toluene sulfuric acid as the main catalyst and mercaptoacetic acid as a promoter. Optimal conditions have been identified to achieve high yields of the target compounds, highlighting the impact of reaction temperature, catalysts, and molar ratios on the synthesis efficiency (Zeng Chong-yu, 2008).
Scientific Research Applications
Biodegradation and Metabolism
Bisphenol A, closely related to Bis(4-hydroxyphenyl)acetic acid, undergoes biodegradation and metabolism in a wide range of organisms, from microorganisms to mammals. This process generally leads to detoxification, reducing the estrogenicity or toxicity of the compound (Kang, Katayama, & Kondo, 2006).
Synthesis and Polymer Applications
This compound derivatives, such as 2,2-Bis(3-Phenyl-4-Hydroxyphenyl)Propane, are used in synthesizing high molecular polymers. These polymers find applications in products like polycarbonate, epoxy resin, polyester, and for polymer modification (Zeng Chong-yu, 2008).
Environmental Impact and Bioremediation
Bisphenol A, structurally similar to this compound, poses environmental risks due to its endocrine-disrupting effects, especially in aquatic environments. The degradation of such compounds in the environment, including seawater, is an area of active research (Danzl et al., 2009).
Molecular Mechanisms and Health Implications
Understanding the molecular mechanisms of bisphenol A's action, including its potential adverse reproductive and developmental effects in wildlife and laboratory models, is crucial. These studies help in assessing the risks associated with this compound and its derivatives (Wetherill et al., 2007).
Chelating Agents and Soil Fertilization
Compounds related to ethylenediamine bis(2-hydroxyphenyl)acetic acid (EDDHA) are important as soil fertilizers to treat iron chlorosis in plants. These chelating agents are studied for their efficacy in different soil conditions, and their synthetic pathways are analyzed for potential improvements (Yunta et al., 2003).
Analysis and Detection in Biological Samples
Developing analytical methods for detecting bisphenol A and related compounds in biological samples, such as children's sera, is essential for monitoring environmental and health impacts. Techniques like immunoassays are used for this purpose, indicating the widespread presence of these compounds (Yang et al., 2016).
Degradation Processes
Investigating the degradation processes of bisphenol A, such as through UV and UV/H2O2 processes, is important for understanding how these compounds can be removed from the environment and for developing effective waste treatment methods (Felis, Ledakowicz, & Miller, 2011).
Metabolic Influence on Endocrine Activities
Studying the metabolism of bisphenol S, which is structurally related to bisphenol A and this compound, helps in understanding its influence on endocrine activities. Such studies are crucial for assessing the health risks of these compounds and their metabolites (Skledar et al., 2016).
Mechanism of Action
Target of Action
Bis(4-hydroxyphenyl)acetic acid, also known as 4-Hydroxyphenylacetic acid, is an organic compound that has been found to have certain biological activities
Mode of Action
It is known that this compound can undergo various chemical reactions, such as esterification with various alcohols This suggests that it may interact with its targets through chemical reactions, leading to changes in the targets’ structure or function
Biochemical Pathways
It is known that this compound can be used in the acylation of phenols and amines This suggests that it may affect biochemical pathways involving these types of molecules
Pharmacokinetics
It is known that this compound is a white or off-white crystalline powder that is insoluble in water at room temperature but soluble in organic solvents such as ethanol and dichloromethane This suggests that it may have good bioavailability when administered in suitable formulations
Result of Action
It is known that this compound has certain biological activities and antioxidant properties This suggests that it may exert its effects by interacting with molecular targets and inducing changes that result in antioxidant effects
Action Environment
It is known that this compound is stable under normal conditions This suggests that it may be relatively resistant to environmental factors
properties
IUPAC Name |
2,2-bis(4-hydroxyphenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c15-11-5-1-9(2-6-11)13(14(17)18)10-3-7-12(16)8-4-10/h1-8,13,15-16H,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCBGJZIOPNAEMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)O)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7068219 | |
Record name | Benzeneacetic acid, 4-hydroxy-.alpha.-(4-hydroxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7068219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
40232-93-7 | |
Record name | 4-Hydroxy-α-(4-hydroxyphenyl)benzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40232-93-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzeneacetic acid, 4-hydroxy-alpha-(4-hydroxyphenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040232937 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzeneacetic acid, 4-hydroxy-.alpha.-(4-hydroxyphenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzeneacetic acid, 4-hydroxy-.alpha.-(4-hydroxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7068219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(4-hydroxyphenyl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.847 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why does Bis(4-hydroxyphenyl)acetic acid (p,p-EDDHA) not chelate Fe(3+) while its isomer EDDHA does?
A1: While the exact reasons were not explored in the provided research, it is highly likely that the positioning of the hydroxyl groups in p,p-EDDHA creates a spatial arrangement unfavorable for the formation of stable complexes with Fe(3+). In contrast, the 2-hydroxyphenyl structure in EDDHA allows for the formation of stable five or six-membered chelate rings with the metal ion, which is essential for strong binding. [] This observation underscores how subtle structural differences can dramatically impact a molecule's chemical properties and behavior.
Q2: What is the significance of studying p,p-EDDHA in the context of iron chelators for agricultural applications?
A2: Including p,p-EDDHA in the study, even though it doesn't chelate iron effectively, provides valuable insights into structure-activity relationships. [] By comparing its properties to those of the effective iron chelators like EDDHA, researchers can gain a deeper understanding of the structural features crucial for designing more efficient and targeted chelators in the future. This knowledge is particularly relevant for agricultural applications where iron availability in soil can significantly impact plant growth and crop yields.
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